Pinonic acid
Overview
Description
Pinonic acid is a key intermediate oxidation product of α-pinene, a significant monoterpene compound in biogenic emissions that influences atmospheric chemistry . It is a C10-monocarboxylic acid with a hydrophilic -CO2H group and a hydrophobic hydrocarbon backbone . Pinonic acid, along with its isomers and derivatives such as cis-pinic acid, plays a crucial role in the formation and growth of pinene-derived secondary organic aerosols (SOAs) .
Synthesis Analysis
The generation of cis-pinic acid, a C9 dicarboxylic acid, from the ozonolysis of α- and β-pinene has been studied, suggesting that it is a first-generation product leading to new aerosol formation . A mechanism involving the isomerization of a C9 acyl-oxy radical by a 1,7 H atom shift has been proposed, supported by thermodynamic and kinetic arguments based on semi-empirical electronic structure calculations . Additionally, a front-end desaturase from Chlamydomonas reinhardtii has been shown to produce pinolenic and coniferonic acids by omega13 desaturation, which could be a potential biotechnological route for the synthesis of pinonic acid and its derivatives .
Molecular Structure Analysis
The molecular interaction between cis-pinonic acid and water is essential for understanding its role in aerosol formation . Studies have shown that the deprotonated form of cis-pinonic acid, the cis-pinonate anion, can adopt open and folded configurations, with the open configuration being more stable in the absence of water . The addition of water molecules stabilizes the folded configuration, which is relevant for the nucleation process in humid atmospheric environments .
Chemical Reactions Analysis
Pinonic acid undergoes various chemical reactions in the atmosphere. For instance, its photolysis by 280-400 nm radiation results in Norrish type II isomerization, producing limononic acid as the major product . The reaction of pinonic acid with hydroxyl radicals (OH) leads to increased oxygenation of organic compounds, suggesting that OH oxidation plays a significant role in the atmospheric chemistry of pinonic acid . Moreover, cis-pinonic acid has been found to be an efficient scavenger of Criegee intermediates on aqueous surfaces, which is important for SOA formation, growth, and aging .
Physical and Chemical Properties Analysis
The physicochemical properties of pinonic acid and its related compounds have been extensively studied. These compounds exhibit high melting temperatures and significant enthalpies of fusion . Their solubility in water and dissociation constants (pKa) have been determined, with dicarboxylic acids showing better solubility than monocarboxylic acids . This affects the multiphase chemistry of α-pinene SOA processes. The acidity constants for cis-pinonic acid and its derivatives are crucial for understanding their behavior in atmospheric aqueous phases .
Case Studies and Applications
The application of hollow fiber liquid phase microextraction (HF-LPME) for the analysis of pinic acid and pinonic acid from organic aerosols has been successfully demonstrated . This method achieved high enrichment factors and very low limits of detection for both compounds, indicating its potential for ambient aerosol sample analysis . The study of pinonic acid and its derivatives is not only important for understanding atmospheric chemistry but also for developing analytical methods to monitor and study organic aerosols .
Scientific Research Applications
Atmospheric Chemistry and Aerosol Formation
Pinonic acid, an oxidation product of α-pinene, plays a significant role in the atmosphere, particularly in the formation and growth of secondary organic aerosols (SOAs). The interaction of cis-pinonic acid with water is crucial for understanding its involvement in SOA formation derived from pinene. This interaction and its implications for nucleation processes and aerosol formation have been studied through spectroscopy and theoretical calculations (Hou, Zhang, Valiev, & Wang, 2017).
The oxidative aging of α-pinene, leading to the formation of pinonic acid, is a significant process in the atmospheric chemistry. This aging process and its impact on SOA aging have been examined using mass spectrometry and temperature-dependent experiments, highlighting the formation of specific low-volatile SOA products from the oxidation of pinonic acid (Muller, Reinnig, Naumann, Saathoff, Mentel, Donahue, & Hoffmann, 2011).
Analytical Techniques and Environmental Sampling
- Pinonic acid has been the focus of analytical methods development, such as hollow fiber liquid phase microextraction (HF-LPME), for its analysis in ambient aerosol samples. This method demonstrates high enrichment and efficiency, underscoring the importance of pinonic acid in environmental monitoring and atmospheric studies (Hyder, Genberg, & Jönsson, 2012).
Source Attribution in Atmospheric Studies
- In a study conducted in Duke Forest, North Carolina, pinonic acid, as a product of α-pinene oxidation, was identified in all particulate samples. This finding helps in understanding the contribution of monoterpene emissions to global atmospheric chemistry and SOA formation (Bhat & Fraser, 2007).
Synthesis and Chemical Analysis
The synthesis of pinonic acid from α-pinene and its analysis using gas chromatography highlight its importance in chemical research and its potential applications in various industrial processes (Wei, 2002).
Research on the formation of cis-pinonic acid through the ozonolysis of α- and β-pinene has provided insights into the mechanistic aspects of aerosol formation, which is crucial for understanding atmospheric processes and climate modeling (Jenkin, Shallcross, & Harvey, 2000).
Safety And Hazards
Pinonic acid is classified as a skin irritant and may cause serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
The OH-oxidation of pinonic acid in the aqueous phase has been studied . The study identified norpinic acid (NPA) and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) as major products from pinonic acid . The study also observed drastically different molar yields of NPA and MBTCA under the acidic and basic conditions, likely due to a charge transfer reaction occurring only to the pinate ion .
properties
IUPAC Name |
2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZDUQQDBXJXLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874123 | |
Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pinonic acid | |
CAS RN |
473-72-3, 17879-35-5, 61826-55-9 | |
Record name | Pinonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-DL-Pinonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017879355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl-, (1R,3R)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061826559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pinonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pinonic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-acetyl-2,2-dimethylcyclobutylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-Pinonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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